An In-depth Technical Guide to Talipexole Dihydrochloride: From Chemical Structure to Therapeutic Application
An In-depth Technical Guide to Talipexole Dihydrochloride: From Chemical Structure to Therapeutic Application
A Note on Nomenclature: This guide focuses on Talipexole Dihydrochloride. The term "iso-Talipexole" as specified in the topic prompt does not correspond to a commonly recognized isomer or distinct chemical entity in the reviewed scientific literature. Therefore, this document will comprehensively address the properties and technical data for Talipexole Dihydrochloride.
Introduction
Talipexole Dihydrochloride, known in some markets by the trade name Domin, is a non-ergot dopamine agonist with a unique pharmacological profile that has established its use in the management of Parkinson's disease, particularly in Japan where it was first launched in 1996. Developed by Boehringer Ingelheim, this compound's therapeutic efficacy stems from its multi-target engagement, primarily as a dopamine D2 receptor agonist.[1] This guide provides a detailed technical overview for researchers, scientists, and drug development professionals, delving into the chemical structure, physicochemical properties, pharmacological actions, and key experimental methodologies associated with Talipexole Dihydrochloride.
Chemical and Physical Properties
Talipexole Dihydrochloride is the hydrochloride salt of Talipexole, rendering it more water-soluble and suitable for pharmaceutical formulation.
Structure and Nomenclature
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IUPAC Name: 6-prop-2-enyl-4,5,7,8-tetrahydro-[2][3]thiazolo[4,5-d]azepin-2-amine;dihydrochloride[2]
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Chemical Formula: C₁₀H₁₇Cl₂N₃S[2]
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Molecular Weight: 282.2 g/mol [2]
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CAS Number: 36085-73-1[2]
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Synonyms: B-HT 920, Domin[4]
Physicochemical Data
A comprehensive understanding of the physicochemical properties of Talipexole Dihydrochloride is essential for its application in research and development.
| Property | Value | Source |
| Appearance | Off-white solid | [5] |
| Melting Point | 245 °C (decomposition) | [5] |
| Water Solubility | >20 mg/mL | [5] |
| logP (calculated) | 1.31 | [5] |
| Topological Polar Surface Area (TPSA) | 70.4 Ų | [2] |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of Talipexole Dihydrochloride. While a comprehensive public repository of its spectra is not available, representative data for similar compounds and general principles can be applied.
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¹H and ¹³C NMR: The proton and carbon nuclear magnetic resonance spectra would be complex, showing characteristic peaks for the allyl group, the saturated heterocyclic core, and the aromatic thiazole ring. Researchers should expect to see signals corresponding to the vinyl protons of the allyl group, as well as aliphatic protons of the azepine ring.
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Infrared (IR) Spectroscopy: The IR spectrum of Talipexole Dihydrochloride would display characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aliphatic and vinylic groups, C=N stretching of the thiazole ring, and C-S stretching.
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Mass Spectrometry: Mass spectral analysis would show a molecular ion peak corresponding to the free base (Talipexole) at m/z 209.10.[3] The fragmentation pattern would likely involve the loss of the allyl group and fragmentation of the azepine ring.
Pharmacology and Mechanism of Action
Talipexole Dihydrochloride exerts its therapeutic effects through a multi-faceted interaction with several neurotransmitter systems. It is primarily classified as a dopamine D2 receptor agonist, but also exhibits significant activity as an α2-adrenoceptor agonist and a 5-HT3 receptor antagonist.[6][7]
Dopamine D2 Receptor Agonism
The primary mechanism of action for Talipexole in Parkinson's disease is its agonist activity at dopamine D2 receptors.[1] In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a deficiency of dopamine in the striatum, resulting in motor symptoms. Talipexole directly stimulates postsynaptic D2 receptors, mimicking the action of dopamine and thereby alleviating these motor deficits.[1]
The anti-tremor activity of Talipexole has been demonstrated to be mediated by selective D2 receptor stimulation.[8] In animal models, this effect is blocked by the D2 antagonist sulpiride, but not by D1 or adrenergic antagonists.[8]
α2-Adrenoceptor Agonism
Talipexole also functions as an agonist at α2-adrenergic receptors.[7] These receptors are typically located presynaptically on noradrenergic neurons and act as autoreceptors to inhibit the release of norepinephrine. This action may contribute to some of the sedative side effects observed with Talipexole.[8]
5-HT3 Receptor Antagonism
Talipexole has been shown to have moderate antagonist activity at 5-HT3 receptors, with Ki values of 0.35 µM and 0.22 µM in rat cortical and intestinal membranes, respectively.[6] 5-HT3 receptors are ligand-gated ion channels involved in nausea and vomiting, and their blockade may contribute to a more favorable side-effect profile compared to other dopamine agonists that can induce emesis.
Signaling Pathways
The activation of D2 and α2 receptors by Talipexole initiates intracellular signaling cascades. Both D2 and α2 receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).
Activation of Gi/o proteins by Talipexole leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and reduces the activity of protein kinase A (PKA).[2] Additionally, Gi/o signaling can modulate other pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[4][9] These downstream effects ultimately contribute to the therapeutic actions of Talipexole.
Pharmacokinetics
A study in healthy Chinese volunteers provided key pharmacokinetic parameters for Talipexole Dihydrochloride following oral administration.[10]
| Parameter | Value (Mean ± SD) |
| Tmax (h) | 2.3 ± 0.8 |
| Cmax (ng/mL) | 0.28 ± 0.08 |
| AUC₀₋₃₆ (ng·h/mL) | 2.53 ± 0.58 |
| AUC₀₋∞ (ng·h/mL) | 2.76 ± 0.62 |
| t₁/₂z (h) | 7.9 ± 1.8 |
The study also concluded that co-administration with Madopar (a combination of levodopa and benserazide) did not significantly alter the pharmacokinetics of Talipexole.[10]
Synthesis
A preparation method for Talipexole Dihydrochloride has been described in the patent literature.[11] The synthesis involves the N-alkylation of 2-amino-4,5,7,8-tetrahydro-6H-thiazolo[4,5-d]azepine with 3-bromopropene (allyl bromide).
Illustrative Synthetic Scheme:
Experimental Protocols
In Vitro Receptor Binding Assay (Illustrative Protocol)
This protocol provides a general framework for assessing the binding affinity of Talipexole Dihydrochloride to its target receptors.
Objective: To determine the inhibitory constant (Ki) of Talipexole Dihydrochloride for the dopamine D2 receptor.
Materials:
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Cell membranes expressing the human dopamine D2 receptor.
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Radioligand (e.g., [³H]-Spiperone).
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Talipexole Dihydrochloride.
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Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
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96-well filter plates.
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Scintillation fluid.
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Scintillation counter.
Procedure:
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Prepare serial dilutions of Talipexole Dihydrochloride in assay buffer.
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In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and the different concentrations of Talipexole Dihydrochloride or vehicle.
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Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
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Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
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Allow the filters to dry, then add scintillation fluid to each well.
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Quantify the radioactivity on the filters using a scintillation counter.
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Determine non-specific binding in the presence of a high concentration of a known D2 antagonist.
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Calculate the specific binding at each concentration of Talipexole Dihydrochloride.
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Plot the percentage of specific binding against the logarithm of the Talipexole concentration and fit the data to a one-site competition model to determine the IC50.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo MPTP Mouse Model of Parkinson's Disease
This protocol describes a common animal model used to evaluate the anti-parkinsonian effects of compounds like Talipexole.[12][13]
Objective: To assess the ability of Talipexole Dihydrochloride to ameliorate motor deficits in a mouse model of Parkinson's disease.
Materials:
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C57BL/6 mice.
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1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
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Talipexole Dihydrochloride.
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Saline.
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Behavioral testing apparatus (e.g., rotarod, open field).
Procedure:
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Induction of Parkinsonism: Administer MPTP to the mice according to an established regimen (e.g., sub-chronic administration of 25 mg/kg intraperitoneally once daily for 5 days). This will induce a significant loss of dopaminergic neurons in the substantia nigra.
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Drug Administration: Following the MPTP treatment and a period for the lesion to develop (e.g., 7-14 days), administer Talipexole Dihydrochloride or vehicle (saline) to the mice at various doses.
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Behavioral Assessment:
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Rotarod Test: Place the mice on a rotating rod with accelerating speed and record the latency to fall. This test assesses motor coordination and balance.
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Open Field Test: Place the mice in an open arena and record their locomotor activity (e.g., distance traveled, rearing frequency) over a set period. This measures spontaneous motor activity.
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Neurochemical Analysis (optional): After the behavioral testing, euthanize the animals and dissect the striatum. Measure the levels of dopamine and its metabolites (DOPAC, HVA) using high-performance liquid chromatography (HPLC) with electrochemical detection to confirm the extent of the dopaminergic lesion and the effect of the treatment.
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Immunohistochemistry (optional): Perfuse the brains and process them for tyrosine hydroxylase (TH) immunohistochemistry to visualize and quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
Clinical Applications and Safety
Talipexole Dihydrochloride is indicated for the treatment of Parkinson's disease.[1] Clinical experience has shown its efficacy in improving motor symptoms. However, like other dopamine agonists, it is associated with a range of side effects.
Common Side Effects:
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Drowsiness
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Dizziness
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Gastrointestinal complaints
Serious Adverse Events:
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Cases of sinus bradycardia and hypotension have been reported.[14]
Conclusion
Talipexole Dihydrochloride is a pharmacologically complex molecule with established efficacy in the treatment of Parkinson's disease. Its unique profile as a dopamine D2 agonist, α2-adrenoceptor agonist, and 5-HT3 antagonist provides a multifaceted approach to modulating neurotransmitter systems implicated in this neurodegenerative disorder. This technical guide has provided a comprehensive overview of its chemical and physical properties, mechanism of action, pharmacokinetic profile, synthesis, and key experimental methodologies. Further research into its long-term efficacy and safety, as well as its potential in other neurological conditions, will continue to define its role in the therapeutic landscape.
References
-
PubChem. Talipexole dihydrochloride. National Center for Biotechnology Information. [Link]
- Nishikawa, T., et al. (1994). 5-HT3 receptor blocking properties of the antiparkinsonian agent, talipexole. European Journal of Pharmacology, 264(2), 149-153.
-
PubChem. Talipexole. National Center for Biotechnology Information. [Link]
-
Wikipedia. Alpha-2 adrenergic receptor. [Link]
- Lee, S. H., et al. (2004). D2 dopamine receptors induce mitogen-activated protein kinase and cAMP response element-binding protein phosphorylation in neurons. Proceedings of the National Academy of Sciences, 101(14), 5218-5223.
-
Picmonic. Alpha 2 Adrenergic Receptor: Overview. [Link]
- Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217.
- Hieble, J. P., & Ruffolo Jr, R. R. (1992). Mechanisms of signal transduction during alpha 2-adrenergic receptor-mediated contraction of vascular smooth muscle.
- Kable, J. W., & Bylund, D. B. (2005). Alpha(2)-adrenergic receptor signalling in hypertension. Journal of Hypertension, 23(11), 1989-1998.
- Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease.
- Google Patents. CN104031072A - Preparation method of talipexole hydrochloride.
-
ResearchGate. Protocol for the MPTP mouse model of Parkinson's disease. [Link]
-
Patsnap Synapse. What is Talipexole Hydrochloride used for?. [Link]
- Kohno, Y., et al. (1997). Anti-tremor activity of talipexole produced by selective dopamine D2 receptor stimulation in cynomolgus monkeys with unilateral lesions in the ventromedial tegmentum. European Journal of Pharmacology, 319(2-3), 197-205.
- Sakai, T., et al. (1998). [Sinus bradycardia induced by talipexole hydrochloride in a patient with Parkinson disease]. Rinsho Shinkeigaku, 38(8), 771-775.
-
The Pharma Letter. First Launch In Japan For Talipexole. [Link]
- Zhang, Y., et al. (2009). Pharmacokinetic profile of talipexole in healthy volunteers is not altered when it is co-administered with Madopar (co-beneldopa). International Journal of Clinical Pharmacology and Therapeutics, 47(6), 381-387.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 5. Adrenaline signalling through Alpha-2 adrenergic receptor | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Anti-tremor activity of talipexole produced by selective dopamine D2 receptor stimulation in cynomolgus monkeys with unilateral lesions in the ventromedial tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Pharmacokinetic profile of talipexole in healthy volunteers is not altered when it is co-administered with Madopar (co-beneldopa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN104031072A - Preparation method of talipexole hydrochloride - Google Patents [patents.google.com]
- 12. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. GSRS [gsrs.ncats.nih.gov]
